Therapeutic Target Discrimination: Metallo-β-Lactamase Inhibitor Intermediate vs. FASN Inhibitor Intermediate
The 3-position boronic ester is explicitly disclosed as the coupling partner for constructing 3-tetrazolylbenzene-1,2-disulfonamide derivatives, which are metallo-beta-lactamase inhibitors for treating bacterial infections . In contrast, the 6-position analog (CAS 1204742-76-6) is commercially referenced as a reagent for Fatty Acid Synthase (FASN) inhibitors useful in cancer therapy . This represents a clear divergence in validated biological target space based on the position of the boron handle, making the choice of isomer directly consequential for library design and biological screening outcome.
| Evidence Dimension | Validated Therapeutic Target Application (Patent-Cited) |
|---|---|
| Target Compound Data | Metallo-beta-lactamase inhibitor intermediate; JNK modulator intermediate; HPK1 antagonist intermediate |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-6-boronic acid pinacol ester: FASN inhibitor intermediate |
| Quantified Difference | Non-overlapping therapeutic target families; structural isomerism leads to different biological target engagement |
| Conditions | Patent analysis; WO2016210215A1, WO2010097335A1, US20210078996A1 vs. vendor-listed application for 6-isomer |
Why This Matters
For drug discovery teams prosecuting metallo-beta-lactamase, JNK, or HPK1 targets, procuring the 3-isomer is mandatory; using the 6-isomer would place the program outside patent-exemplified chemical space.
